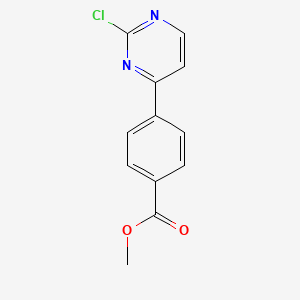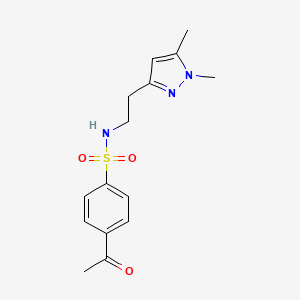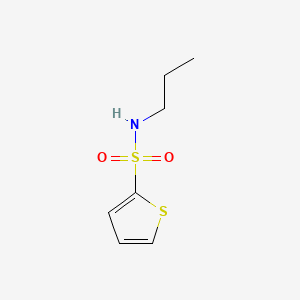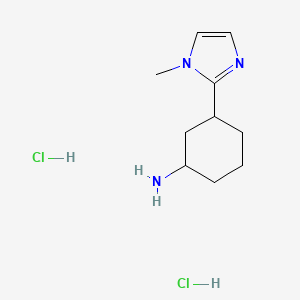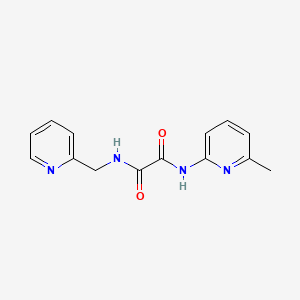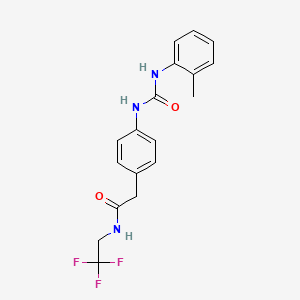
2-(4-(3-(o-tolyl)ureido)phenyl)-N-(2,2,2-trifluoroethyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-(3-(o-tolyl)ureido)phenyl)-N-(2,2,2-trifluoroethyl)acetamide, also known as TAK-659, is a small molecule inhibitor that has been extensively studied in recent years due to its potential as a therapeutic agent in the treatment of various cancers and autoimmune diseases.
Wirkmechanismus
2-(4-(3-(o-tolyl)ureido)phenyl)-N-(2,2,2-trifluoroethyl)acetamide inhibits the activity of BTK by binding to the ATP-binding site of the protein. This binding prevents the phosphorylation of downstream signaling molecules, leading to the suppression of B cell activation and proliferation. 2-(4-(3-(o-tolyl)ureido)phenyl)-N-(2,2,2-trifluoroethyl)acetamide has also been shown to induce apoptosis (programmed cell death) in B cell malignancies.
Biochemical and Physiological Effects:
2-(4-(3-(o-tolyl)ureido)phenyl)-N-(2,2,2-trifluoroethyl)acetamide has been shown to have a potent inhibitory effect on BTK activity, leading to the suppression of B cell activation and proliferation. This inhibition has been shown to induce apoptosis in B cell malignancies. 2-(4-(3-(o-tolyl)ureido)phenyl)-N-(2,2,2-trifluoroethyl)acetamide has also been shown to have anti-inflammatory effects, which is beneficial in the treatment of autoimmune diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2-(4-(3-(o-tolyl)ureido)phenyl)-N-(2,2,2-trifluoroethyl)acetamide is its potency and selectivity towards BTK. This makes it a promising therapeutic agent for the treatment of B cell malignancies and autoimmune diseases. However, 2-(4-(3-(o-tolyl)ureido)phenyl)-N-(2,2,2-trifluoroethyl)acetamide has some limitations as well. It has poor solubility in water, which can make it difficult to administer in vivo. It also has a short half-life, which can limit its efficacy.
Zukünftige Richtungen
There are several future directions for the research and development of 2-(4-(3-(o-tolyl)ureido)phenyl)-N-(2,2,2-trifluoroethyl)acetamide. One direction is to improve its pharmacokinetic properties, such as solubility and half-life, to enhance its efficacy in vivo. Another direction is to explore its potential as a therapeutic agent in other B cell malignancies and autoimmune diseases. Additionally, the combination of 2-(4-(3-(o-tolyl)ureido)phenyl)-N-(2,2,2-trifluoroethyl)acetamide with other therapeutic agents could be explored to enhance its efficacy and reduce the risk of resistance development.
Synthesemethoden
The synthesis of 2-(4-(3-(o-tolyl)ureido)phenyl)-N-(2,2,2-trifluoroethyl)acetamide involves a series of chemical reactions that start with the reaction of 3-aminobenzoic acid with o-tolyl isocyanate to form 3-(o-tolyl)ureido)benzoic acid. This intermediate is then coupled with 4-bromoaniline to form 2-(4-(3-(o-tolyl)ureido)phenyl)benzoic acid. The final step involves the reaction of this intermediate with 2,2,2-trifluoroethylamine and acetic anhydride to form 2-(4-(3-(o-tolyl)ureido)phenyl)-N-(2,2,2-trifluoroethyl)acetamide.
Wissenschaftliche Forschungsanwendungen
2-(4-(3-(o-tolyl)ureido)phenyl)-N-(2,2,2-trifluoroethyl)acetamide has been extensively studied in preclinical and clinical trials for its potential as a therapeutic agent in the treatment of various cancers and autoimmune diseases. It has been shown to inhibit the activity of BTK (Bruton's tyrosine kinase), a protein that plays a critical role in the survival and proliferation of B cells. This inhibition leads to the suppression of B cell activation and proliferation, which is beneficial in the treatment of B cell malignancies such as chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL). 2-(4-(3-(o-tolyl)ureido)phenyl)-N-(2,2,2-trifluoroethyl)acetamide has also shown potential in the treatment of autoimmune diseases such as rheumatoid arthritis and systemic lupus erythematosus.
Eigenschaften
IUPAC Name |
2-[4-[(2-methylphenyl)carbamoylamino]phenyl]-N-(2,2,2-trifluoroethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18F3N3O2/c1-12-4-2-3-5-15(12)24-17(26)23-14-8-6-13(7-9-14)10-16(25)22-11-18(19,20)21/h2-9H,10-11H2,1H3,(H,22,25)(H2,23,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYQMQUUPVUOASD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)NC2=CC=C(C=C2)CC(=O)NCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-(3-(o-tolyl)ureido)phenyl)-N-(2,2,2-trifluoroethyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

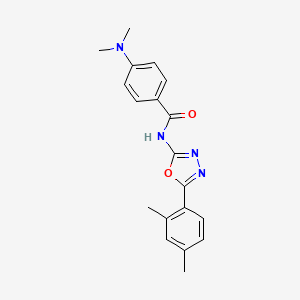
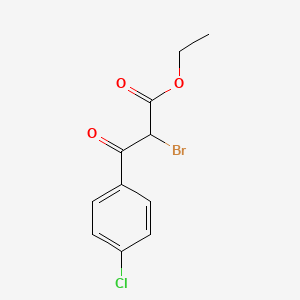
![2-(([2,3'-Bifuran]-5-ylmethyl)amino)-2-oxoethyl acetate](/img/structure/B2997792.png)
![methyl (2Z)-3-[(4-methylphenyl)amino]-2-(phenylsulfonyl)acrylate](/img/structure/B2997794.png)
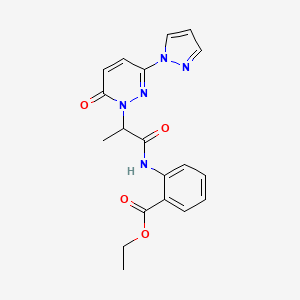
![2-[(2-Chloro-3-oxocyclohex-1-en-1-yl)amino]benzoic acid](/img/structure/B2997798.png)
![2-(6-benzyl-2-methyl-5,7-dioxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2997799.png)
![(Z)-3-butyl-5-((9-methyl-4-oxo-2-(pyrrolidin-1-yl)-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one](/img/structure/B2997802.png)
![5-Fluoro-2-[(1-methylpyrrolidin-2-yl)methoxy]pyrimidine](/img/structure/B2997803.png)
